molecular formula C11H16BrNOS B1464569 N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1251279-07-8

N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine

Cat. No. B1464569
M. Wt: 290.22 g/mol
InChI Key: DFYWLFHFYLBHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline” is a compound that has a similar structure . It has a molecular weight of 286.17 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . Another study reported the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions .


Chemical Reactions Analysis

In the synthesis of similar compounds, various electron-donating and withdrawing functional groups were successfully incorporated under the employed reaction conditions . No imine bond hydrolysis was observed in both the monosubstituted and disubstituted products, suggesting that the thiophene sulphur atom does not interact with the Pd atom of the catalyst .

Scientific Research Applications

Synthesis and Chemical Reactions

N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine, although not directly studied, is structurally related to compounds that have been the subject of various chemical syntheses and reactions. Studies have focused on the synthesis of related compounds and their applications in the field of chemistry:

  • Schiff Base Formation and Catalytic Applications

    Schiff bases similar to N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine have been synthesized and used in catalytic processes. For example, a Schiff base was synthesized using 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, leading to the formation of products via Suzuki coupling reactions. Theoretical calculations provided insight into the transition metal-catalyzed hydrolysis of imines, indicating the compound's potential role in catalysis and chemical synthesis (Ahmad et al., 2019).

  • Antimicrobial and Anticancer Activities

    Compounds structurally related to N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine have been studied for their biological activities. For instance, a Schiff base displayed antimicrobial properties and cytotoxic activity against specific cell lines, showcasing the potential biomedical applications of such compounds (S. M et al., 2022).

  • Material Science and Non-Linear Optical Properties

    Derivatives of related compounds have been synthesized and their non-linear optical (NLO) properties have been studied. The geometry, physical properties, and electronic structures of these compounds were calculated, indicating their utility in material science and technology (Kanwal et al., 2022).

  • Pharmacological Applications

    Some bromothiophene derivatives have been studied for their pharmacological properties, including antibacterial and antifungal activities. Synthesis of such compounds involves environmentally friendly processes and the products show promising biological activities (Sharma et al., 2022).

Future Directions

The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current research focus . The synthesis of new compounds via Suzuki cross-coupling reactions and their potential pharmaceutical applications are areas of ongoing research .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c1-13(10-2-4-14-5-3-10)7-11-6-9(12)8-15-11/h6,8,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWLFHFYLBHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.